tert-butyl 3-amino-2,6-dimethylbenzoate
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Overview
Description
tert-Butyl 3-amino-2,6-dimethylbenzoate: is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with amino and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : The synthesis of tert-butyl 3-amino-2,6-dimethylbenzoate typically begins with 3-amino-2,6-dimethylbenzoic acid. The carboxyl group of the benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
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Alternative Methods: : Another method involves the use of tert-butyl chloride and a base such as triethylamine to form the ester linkage. This method can be advantageous in terms of reaction time and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and solvents are chosen to optimize the reaction conditions, minimize by-products, and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The amino group on the aromatic ring can undergo electrophilic substitution reactions. For example, nitration or sulfonation reactions can introduce additional functional groups onto the ring.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, where the amino group is converted to a nitro group. Reduction reactions can also be performed to modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
Nitration: The major product is typically a nitro-substituted derivative of the original compound.
Reduction: The major product is an amine-substituted derivative, depending on the starting material and reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-amino-2,6-dimethylbenzoate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of esterified benzoic acid derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-2,6-dimethylbenzoate exerts its effects depends on its interaction with molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with specific pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-4-methylbenzoate
- tert-Butyl 3-amino-2,5-dimethylbenzoate
- tert-Butyl 3-amino-2,4-dimethylbenzoate
Uniqueness
tert-Butyl 3-amino-2,6-dimethylbenzoate is unique due to the specific positioning of the amino and methyl groups on the aromatic ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
2137759-95-4 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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